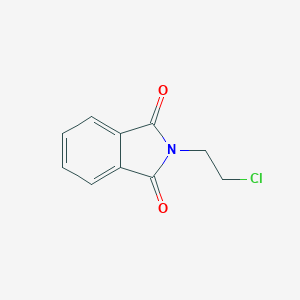

N-(2-Chloroethyl)phthalimide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHGARLYQHMNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283860 | |

| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-06-0 | |

| Record name | 6270-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Synthetic Intermediate

The primary importance of N-(2-Chloroethyl)phthalimide lies in its role as a versatile synthetic intermediate. scbt.com Organic chemists utilize this compound as a foundational building block to introduce a protected amine group into various molecular frameworks. The presence of the chloroethyl group allows for nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. scbt.com This reactivity is central to its utility in constructing new molecules.

A key application of this compound is in the Gabriel synthesis of primary amines. scribd.com This well-established method involves the reaction of potassium phthalimide (B116566) with an alkyl halide, in this case, a precursor to the chloroethyl group, to form an N-alkylphthalimide. scribd.com Subsequent cleavage of the phthalimide group yields a primary amine. This process is fundamental in organic synthesis for the controlled introduction of amino groups.

Furthermore, the reactivity of the chloroethyl group is not limited to amine synthesis. It can react with a variety of nucleophiles, including thiols and alkoxides, to form new carbon-heteroatom bonds. This versatility allows for the creation of a diverse range of compounds with different functionalities.

Overview of Research Trajectories and Academic Relevance

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions form the cornerstone of this compound synthesis. These methods involve the attack of a nucleophile, typically a phthalimide anion, on an electrophilic carbon atom.

Alkylation of Phthalimide and its Salts with Dihaloalkanes

One of the most direct routes to N-substituted phthalimides involves the alkylation of phthalimide or its corresponding salts with dihaloalkanes. In a typical procedure, potassium phthalimide is reacted with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. scribd.com The phthalimide anion, a potent nucleophile, displaces one of the halogen atoms on the ethane (B1197151) molecule in an SN2 reaction to form the desired N-(2-haloethyl)phthalimide. byjus.com

The choice of the dihaloalkane can influence the reactivity, with bromo derivatives generally exhibiting higher reactivity than their chloro counterparts due to the better leaving group ability of the bromide ion. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor the mono-alkylation product and minimize the formation of the di-substituted byproduct where a second phthalimide molecule reacts at the other end of the haloalkane. scribd.com

Gabriel Synthesis Variants Utilizing Halogenoethyl Substrates

The Gabriel synthesis, a classic method for preparing primary amines, provides a foundational framework for synthesizing this compound. byjus.comwikipedia.org The traditional Gabriel synthesis involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.org For the synthesis of this compound, a halogenoethyl substrate is employed.

A common variant involves the reaction of potassium phthalimide with 2-chloroethanol, followed by a subsequent step to convert the hydroxyl group to a chlorine atom. However, a more direct approach is the reaction of potassium phthalimide with a dihaloethane, as described in the previous section, which is a direct application of the Gabriel synthesis principle. scribd.com Another variation involves using 2-chloroethyl tosylate, which can provide excellent yields of this compound due to the good leaving group nature of the tosylate group. scribd.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). thermofisher.com

Condensation Reactions with Substituted Chloroethyl Amines

An alternative to nucleophilic substitution on an alkyl halide is the condensation reaction between phthalic anhydride (B1165640) and a substituted chloroethylamine, such as 2-chloroethylamine (B1212225) hydrochloride. researchgate.net This method involves the formation of the imide ring through a dehydration process. The reaction typically requires heating the reactants, often in a suitable solvent. jetir.org

This approach is particularly useful when the corresponding amine is readily available. The reaction proceeds through the formation of a phthalamic acid intermediate, which then cyclizes upon heating to form the phthalimide ring. jetir.org The presence of the chloroethyl group is maintained throughout the reaction, yielding the desired this compound.

Comparative Analysis of Synthetic Efficiency

The efficiency of these synthetic routes can be evaluated based on several factors, primarily reaction conditions, yield, and the influence of the solvent.

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is paramount for maximizing the yield of this compound. For the alkylation of potassium phthalimide with 1,2-dibromoethane, reflux conditions are often employed. The use of an excess of the dihaloethane can help to drive the reaction towards the mono-substituted product and can also serve as the solvent. Yields for this method can be high, often exceeding 85%.

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times. For instance, the reaction of potassium phthalimide and 1,2-dibromoethane in DMF under microwave irradiation at 100°C for 15 minutes can achieve an 80% yield.

In the condensation of phthalic anhydride with amines, the use of a catalyst like montmorillonite-KSF clay can lead to high yields under milder conditions. jetir.org The reaction of phthalimide with N-(2-chloroethyl)morpholine in anhydrous ethanol (B145695) in the presence of potassium ethoxylate for 10 hours resulted in a 47.20% yield. mdpi.com A modified, two-step procedure involving the pre-formation of the free base of N-(2-chloroethyl)morpholine led to a higher yield. mdpi.com

Interactive Data Table: Synthesis of N-(2-Haloethyl)phthalimides

| Reactants | Method | Solvent | Conditions | Yield (%) |

| Potassium Phthalimide, 1,2-Dibromoethane | Alkylation | 1,2-Dibromoethane (excess) | Reflux | >85 |

| Potassium Phthalimide, 1,2-Dibromoethane | Alkylation | DMF | 100°C, 15 min (Microwave) | 80 |

| Phthalimide, N-(2-chloroethyl)morpholine | Alkylation | Anhydrous Ethanol | Reflux, 10 h | 47.20 |

| Phthalic Anhydride, 2-Aminoethanol | Condensation | Acetic Acid | Reflux | - |

| Potassium Phthalimide, 2-Chloroethanol | Gabriel Synthesis | DMF | 90°C, 12h | 86 |

Solvent Effects on Reaction Outcomes

The choice of solvent plays a critical role in the efficiency of these synthetic methods. For SN2 reactions like the Gabriel synthesis, polar aprotic solvents are generally preferred as they can solvate the cation of the phthalimide salt, leaving the anion more nucleophilic. numberanalytics.com Dimethylformamide (DMF) is a commonly used and effective solvent for the alkylation of potassium phthalimide. thermofisher.com Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724). thermofisher.comnrochemistry.com

In the condensation of phthalic anhydride with amines, acidic solvents like acetic acid can be used to facilitate the reaction. jetir.org However, in some cases, reactions can be carried out under solvent-free conditions, particularly with mechanochemical methods like ball milling, which represents a more environmentally friendly approach. beilstein-journals.org The use of ionic liquids as solvents is also being explored as a greener alternative.

Interactive Data Table: Common Solvents in Phthalimide Synthesis

| Solvent | Type | Common Application | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Gabriel Synthesis, Alkylations | Often considered the best choice for SN2 reactions involving phthalimide. thermofisher.com |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Gabriel Synthesis, Alkylations | Another effective polar aprotic solvent. thermofisher.com |

| Acetonitrile | Polar Aprotic | Gabriel Synthesis, Alkylations | Used as a solvent for both conventional and microwave-assisted synthesis. thermofisher.com |

| Acetic Acid | Polar Protic | Condensation Reactions | Used as a solvent when reacting phthalic anhydride with amines. jetir.org |

| Ethanol | Polar Protic | Alkylations | Used in reactions with alkoxides as bases. mdpi.com |

| None (Ball Milling) | Solvent-Free | Alkylations | An environmentally friendly alternative to solution-based methods. beilstein-journals.org |

Emerging Synthetic Strategies in Phthalimide Chemistry

The development of novel synthetic routes for phthalimide derivatives is driven by the need for more efficient and sustainable chemical processes. These emerging strategies often lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional methods.

Microwave-Assisted Synthesis Principles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture, a process known as dielectric heating. nih.gov Unlike conventional heating, where heat is transferred from an external source through the vessel walls, microwaves directly interact with polar molecules or ions in the reaction mixture, leading to a rapid and uniform increase in temperature throughout the bulk of the material. nih.govmdpi.com This efficient energy transfer can dramatically reduce reaction times, often from hours or days to mere minutes. mdpi.com

The application of microwave irradiation in the synthesis of N-alkyl phthalimides has been shown to be highly effective. For instance, the N-alkylation of phthalimide with alkyl halides can be significantly accelerated under microwave conditions. rasayanjournal.co.in Studies have demonstrated that these reactions, when performed in the presence of a suitable solvent and base, proceed to completion in a fraction of the time required for conventional refluxing, often with improved yields and higher selectivity. mdpi.com The rapid and homogeneous heating provided by microwaves minimizes the formation of side products and decomposition of thermally sensitive compounds. mdpi.com

A key principle of microwave-assisted synthesis is the choice of solvent. Solvents with high dielectric constants are more efficient at absorbing microwave energy and converting it into heat. However, solvent-free, or solid-phase, microwave-assisted synthesis has also gained traction as an environmentally benign approach. scholarsresearchlibrary.comresearchgate.net In these methods, the reactants are adsorbed onto a solid support, which can enhance the reaction rate and simplify product purification. researchgate.net

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a representative N-alkylation reaction to produce a phthalimide derivative.

| Method | Solvent | Reaction Time | Yield (%) |

| Conventional Reflux | Acetonitrile | 7 days | 61 |

| Microwave Irradiation | Acetonitrile | 42 minutes | 100 |

This table illustrates the significant reduction in reaction time and improvement in yield when using microwave irradiation for the synthesis of N-(2-bromoethyl)phthalimide, a related phthalimide architecture.

Catalyst Applications in N-Alkylation

The N-alkylation of phthalimide is a fundamental transformation in organic synthesis. The use of catalysts is crucial for enhancing the rate and selectivity of this reaction. A variety of catalytic systems have been developed, ranging from phase-transfer catalysts to ionic liquids and metal-based catalysts.

Phase-transfer catalysts (PTCs) are particularly effective in facilitating the reaction between the phthalimide anion and an alkyl halide. researchgate.net Tetrabutylammonium bromide (TBAB) is a commonly used PTC that can be employed under solvent-free conditions with a base such as potassium carbonate. rasayanjournal.co.inscholarsresearchlibrary.com The PTC facilitates the transfer of the phthalimide anion from the solid phase to the organic phase where the reaction with the alkyl halide occurs.

Ionic liquids (ILs) have also emerged as versatile catalysts and reaction media for the N-alkylation of phthalimides. colab.wsscientific.net Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH), have demonstrated high catalytic activity in the solvent-free N-alkylation of phthalimide with alkyl halides. colab.wsscientific.net The use of ionic liquids offers several advantages, including low vapor pressure, thermal stability, and the potential for catalyst recycling. scientific.netorganic-chemistry.org Research has shown that N-alkylation can be successfully carried out in ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) in the presence of a base like potassium hydroxide. researchgate.netorganic-chemistry.org

Copper-based catalysts have also been investigated for the synthesis of N-substituted phthalimides. nih.gov Catalysts such as copper(I) chloride have been shown to be effective in promoting the cyclization reactions that form the phthalimide ring structure. nih.gov

The table below provides an overview of different catalysts used in the N-alkylation of phthalimide and their respective performance.

| Catalyst | Base | Reaction Conditions | Product | Yield (%) |

| Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Microwave irradiation | N-alkyl phthalimides | 45-98 rasayanjournal.co.inscholarsresearchlibrary.com |

| 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) | - | Solvent-free | N-ethylphthalimide | 89 scientific.net |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) | KOH | 20-80°C | N-alkylated products | High organic-chemistry.org |

| Cesium carbonate (Cs₂CO₃) | - | 70°C, [bmim]Br | N-alkyl phthalimides | High researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl Phthalimide

Nucleophilic Displacement Pathways of the Chloroethyl Moiety

The presence of a primary alkyl chloride makes the ethyl group of N-(2-Chloroethyl)phthalimide susceptible to nucleophilic attack. This reactivity is central to its application in synthesizing a variety of N-substituted derivatives.

The carbon atom bonded to the chlorine atom in the chloroethyl moiety is electrophilic and readily undergoes bimolecular nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This pathway is a cornerstone of the Gabriel synthesis of primary amines, where the phthalimide (B116566) group acts as a protected form of ammonia, preventing over-alkylation. masterorganicchemistry.combyjus.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as the leaving group. ucalgary.cayoutube.com The phthalimide group itself is relatively unreactive under these conditions due to the delocalization of the nitrogen's lone pair across the two adjacent carbonyl groups, which reduces its nucleophilicity. masterorganicchemistry.com This allows for selective substitution on the side chain. byjus.com

A variety of nucleophiles can be employed to generate diverse molecular architectures. The reaction provides a reliable method for introducing a 2-(phthalimido)ethyl group into different molecules.

| Nucleophile | Resulting Product Class | General Structure of Product |

|---|---|---|

| Ammonia (NH₃) | Primary Amines (after deprotection) | PhtN-CH₂CH₂-NH₂ |

| Cyanide (CN⁻) | Nitriles | PhtN-CH₂CH₂-CN |

| Azide (N₃⁻) | Alkyl Azides | PhtN-CH₂CH₂-N₃ |

| Hydroxide (B78521) (OH⁻) | Alcohols | PhtN-CH₂CH₂-OH |

| Alkoxides (RO⁻) | Ethers | PhtN-CH₂CH₂-OR |

| Thiolates (RS⁻) | Thioethers (Sulfides) | PhtN-CH₂CH₂-SR |

| Malonic Esters | Substituted Esters | PhtN-CH₂CH₂-CH(COOR)₂ |

*PhtN represents the phthalimido group.

While intermolecular reactions are predominant, the potential for intramolecular cyclization exists, although it is not commonly observed. Such a reaction would require a nucleophilic center within the molecule to attack the electrophilic chloroethyl group. The most likely internal nucleophiles are the carbonyl oxygens of the phthalimide ring. However, the formation of the resulting five-membered ring containing an oxygen atom would be sterically strained and electronically unfavorable.

Steric hindrance plays a significant role in dictating the feasibility of such cyclizations. documentsdelivered.com For an intramolecular S_N2 reaction to occur, the molecule must adopt a conformation that allows for the backside attack of the nucleophile on the carbon-chlorine bond. In the case of this compound, achieving the necessary geometry for a carbonyl oxygen to attack the chloroethyl group is difficult without significant distortion of the phthalimide structure. Consequently, intermolecular reactions with external nucleophiles are overwhelmingly favored.

Thermal Stability and Decomposition Processes

The thermal stability of this compound is governed by the strength of its covalent bonds. The compound has a reported melting point in the range of 82-84 °C. sigmaaldrich.comsigmaaldrich.com Upon heating to higher temperatures, decomposition occurs. While specific decomposition studies on this compound are not extensively detailed, the degradation pathways can be inferred from studies on the parent phthalimide structure. nih.gov

The decomposition of phthalimides under oxidative conditions can produce a range of toxic gases and volatile organic compounds, including nitrogen oxides, hydrogen cyanide, and benzonitrile. nih.gov The initial decomposition step for this compound would likely involve the cleavage of the C-Cl bond or the N-C bond of the side chain, as these are generally weaker than the bonds within the aromatic ring system. At higher temperatures, the stable phthalimide ring will fragment. The presence of chlorine raises the possibility of forming chlorinated organic pollutants during combustion. nih.gov

Studies on polyimides (PI) show that thermal decomposition in an inert atmosphere begins at temperatures above 500 °C. mdpi.com The process involves multiple steps, leading to a significant loss of mass. mdpi.com

| Compound Class | Typical Decomposition Products (Oxidative) | Reference |

|---|---|---|

| Phthalimides | Hydrogen Cyanide, Isocyanic Acid, Nitrogen Oxides, Benzonitrile | nih.gov |

| Polyimides (PI) | CO, CO₂, H₂O, various hydrocarbons | mdpi.com |

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of this compound are primarily associated with the phthalimide group, which is electrochemically active. The two carbonyl groups can undergo reduction. Studies on related N-alkylphthalimides show that they are reversibly reduced to the corresponding radical anion. jcu.edu.au For instance, N-methylphthalimide is reduced at approximately -1.5 V in acetonitrile (B52724) (vs. SCE). jcu.edu.au

The redox potential can be influenced by the substituent on the nitrogen atom. The chloroethyl group is an electron-withdrawing group, which may slightly alter the reduction potential compared to a simple alkyl group. The electrochemical behavior of phthalimide derivatives is of significant interest in the field of electrocatalytic reactions. nih.gov For example, phthalimide N-oxyl (PINO) is a well-studied species used as a catalyst in selective oxidation reactions, and its electrochemical generation and reactivity have been thoroughly investigated. nih.govosti.gov

| Compound | Redox Process | Approximate Potential (vs. SCE in ACN) | Reference |

|---|---|---|---|

| N-Methylphthalimide | One-electron reduction | -1.5 V | jcu.edu.au |

| Phthalimide N-oxyl (PINO) | Oxidation/Reduction | Varies based on conditions | nih.gov |

Photochemical Reactivity of Phthalimide Systems

The phthalimide moiety acts as a chromophore, absorbing UV light. The photochemical reactivity of phthalimide derivatives often involves photoinduced electron transfer (PET), where the excited phthalimide acts as a potent electron acceptor. jcu.edu.au

Upon absorption of a photon, the phthalimide system is promoted to an electronically excited state (singlet or triplet). In this state, its ability to accept an electron is significantly enhanced. researchgate.netrsc.org If a suitable electron donor is present elsewhere in the molecule, an intramolecular electron transfer can occur, generating a radical ion pair. researchgate.netmdpi.com

For this compound, the chloroethyl group itself is not a strong electron donor. However, in more complex molecules containing this unit alongside a donor moiety, the phthalimide can act as the acceptor. The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the excitation energy of the acceptor and the redox potentials of the donor and acceptor. jcu.edu.au The subsequent fate of the radical ion pair depends on several factors, including rates of back electron transfer and further radical reactions. researchgate.netrsc.org This reactivity is harnessed in various synthetic applications and photocatalysis. mtroyal.ca

Biradical Intermediates and Cyclization Product Formation

The formation of biradical intermediates from N-substituted phthalimides is typically initiated by photochemical excitation. The phthalimide moiety, upon absorption of light, can enter an excited state, which is sufficiently energetic to induce intramolecular reactions.

One of the primary mechanisms for the generation of biradical intermediates from N-alkylphthalimides is intramolecular hydrogen abstraction . irb.hr In this process, the excited carbonyl group of the phthalimide abstracts a hydrogen atom from the alkyl side chain. This transfer results in the formation of a biradical species, composed of a ketyl radical on the phthalimide ring and a carbon-centered radical on the alkyl chain. The position of the hydrogen abstraction is influenced by the chain length and the stability of the resulting radical.

Subsequent to its formation, the biradical intermediate can undergo several transformations. A key pathway is intramolecular cyclization , where the two radical centers combine to form a new carbon-carbon bond, leading to the formation of a cyclic product. In the case of N-alkylphthalimides, this often results in the formation of benzazepinedione derivatives. irb.hr The regioselectivity of the cyclization is dependent on the conformation of the biradical and the relative stability of the possible cyclic structures.

An alternative mechanism for biradical formation involves intramolecular electron transfer . In certain N-substituted phthalimides, particularly those with electron-donating groups in the side chain, photoexcitation can lead to the transfer of an electron from the side chain to the phthalimide moiety. This process generates a radical ion pair. Subsequent proton transfer within this radical ion pair can then yield a neutral biradical, which can proceed to cyclize. This pathway has been observed in the photochemistry of N-(selenoalkyl)-phthalimides, where the selenium atom acts as the electron donor. researchgate.net

For this compound, the presence of the chlorine atom on the ethyl side chain introduces additional mechanistic possibilities. While intramolecular hydrogen abstraction from the ethyl chain remains a plausible pathway to a biradical, the influence of the electronegative chlorine atom on the C-H bond strengths and the stability of the potential radical center would need to be considered. Furthermore, the potential for photochemical cleavage of the C-Cl bond could also lead to radical species, although this is generally a less common pathway in the photochemistry of phthalimides compared to hydrogen abstraction.

The cyclization of the biradical derived from this compound would be expected to lead to the formation of a new heterocyclic ring system. The precise structure of the cyclization product would be determined by which hydrogen atom is abstracted and the subsequent bond formation.

To illustrate the outcomes of such reactions in related systems, the following table summarizes findings from photochemical studies of various N-substituted phthalimides, highlighting the types of biradical intermediates proposed and the resulting cyclization products.

| N-Substituted Phthalimide Derivative | Proposed Biradical Intermediate | Major Cyclization Product Type | Reference |

| General N-Alkylphthalimides | 1,4-Biradical (from γ-H abstraction) | Benzazepinedione | irb.hr |

| N-Arylphthalimides | Biradical from H-abstraction from aryl substituent | Tricyclic systems | irb.hr |

| N-(Selenoalkyl)-phthalimides | Biradical from electron and proton transfer | Selenium-containing heterocycles | researchgate.net |

It is important to note that the specific reaction conditions, such as the solvent and the presence of sensitizers, can significantly influence the reaction pathway and the distribution of products. researchgate.net A detailed mechanistic investigation of this compound would be necessary to definitively elucidate the structure of its biradical intermediates and the corresponding cyclization products.

Computational and Theoretical Studies of N 2 Chloroethyl Phthalimide and Analogues

Structural-Energetic Correlations and Thermochemical Analysis

Thermochemical studies are fundamental in establishing the relationship between the structure of a molecule and its energetic properties. For N-(2-Chloroethyl)phthalimide, experimental techniques have been employed to determine key energetic parameters, which are vital for understanding its stability and reactivity.

The standard molar enthalpy of formation (ΔfHm°) is a critical thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this value in both crystalline and gaseous phases has been derived from its standard massic energy of combustion (Δcu°).

The combustion energy was determined using rotating-bomb combustion calorimetry at a temperature of 298.15 K. The standard massic energy of combustion for crystalline this compound was found to be -22479.3 ± 6.8 kJ·g⁻¹. This experimental value serves as the basis for calculating the standard molar enthalpies of formation. However, the specific derived values for the standard molar enthalpies of formation for the crystalline and gaseous states are not explicitly detailed in the available literature.

Table 4.1: Experimental Combustion Data for this compound

| Parameter | Value |

|---|

The standard molar enthalpy of sublimation (ΔgcrHm°) represents the energy required to transform one mole of a substance from a solid to a gaseous state at standard conditions. This parameter is essential for relating condensed-phase and gas-phase thermochemical data.

For this compound, the standard molar enthalpy of sublimation at T = 298.15 K was determined by Calvet microcalorimetry. The experimental value was determined to be 98.4 ± 1.9 kJ·mol⁻¹.

Table 4.2: Enthalpy of Sublimation for this compound

| Parameter | Value | Method |

|---|

Quantum Chemical Calculations

Quantum chemical calculations offer a theoretical framework to investigate molecular structure, stability, and properties at the atomic level. While these methods are widely applied in chemical research, specific computational studies detailing their application to this compound are not extensively reported in the surveyed literature.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently employed to optimize molecular geometries and calculate various chemical properties. While DFT is a powerful tool for analyzing phthalimide (B116566) derivatives, specific studies applying this method to this compound are not available in the reviewed sources.

The Gaussian-4 (G4) composite method is a high-accuracy computational chemistry approach for calculating the energies of molecular species. It is often used in conjunction with atomization reactions to determine precise enthalpies of formation for gas-phase molecules. Although the G4 method has been applied to calculate the enthalpies of formation for other phthalimide compounds, a specific application of the G4 method to this compound has not been documented in the available research.

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The distribution of conformers is typically determined by their Boltzmann weighted average based on their Gibbs energies. This type of analysis is crucial for understanding the flexibility and preferred shapes of molecules. For some N-substituted phthalimides, conformational analysis has been used to identify stable conformers and the interactions that stabilize them. However, a detailed conformational analysis with Gibbs energy distributions specifically for this compound is not present in the surveyed scientific literature.

Despite a comprehensive search for computational and theoretical studies on the molecular interactions of this compound, specific research detailing its hydrogen bonding characteristics and weak non-covalent interactions, as requested, could not be located.

General studies on related phthalimide analogues indicate the prevalence of various intermolecular forces that are crucial to their supramolecular chemistry. For instance, computational analyses of N-(2-hydroxyethyl)phthalimide, a structural analogue of this compound, have confirmed the presence of hydrogen bonds. These studies often employ quantum chemical calculations to investigate the geometry and energetics of such interactions.

Furthermore, broader investigations into the crystal structures of different phthalimide derivatives reveal a variety of non-covalent interactions, including n-π interactions, π-π stacking, and dipole-dipole forces, which dictate their solid-state packing and physical properties. These interactions are fundamental in understanding the behavior of this class of compounds.

However, the absence of specific theoretical data for this compound prevents a detailed analysis of its hydrogen bonding capabilities and other weak non-covalent interactions as outlined in the requested article structure. Further experimental and computational research would be necessary to elucidate these specific molecular features.

Advanced Applications in Organic Synthesis and Interdisciplinary Research

Building Block in Medicinal Chemistry and Pharmaceutical Synthesis

The utility of N-(2-Chloroethyl)phthalimide as a key intermediate in the synthesis of pharmaceuticals is well-documented. Its application spans the creation of various drug candidates and intermediates, the formation of pharmaceutically relevant heterocyclic compounds, the development of potent antitumor agents, and the design of specific enzyme inhibitors.

Synthesis of Drug Candidates and Intermediates

This compound serves as a crucial starting material for the synthesis of a wide range of drug candidates and pharmaceutical intermediates. The phthalimide (B116566) group provides a stable and reliable method for protecting a primary amine, which can be deprotected under mild conditions at a later stage of the synthesis. This strategy is widely employed to introduce an ethylamine (B1201723) side chain, a common feature in many biologically active molecules.

For instance, the chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the attachment of the phthalimidoethyl moiety to different molecular scaffolds. This approach has been utilized in the synthesis of naphthalimide derivatives, which are a promising class of anticancer agents. Some naphthalimide analogs, such as Amonafide, Mitonafide, and Elinafide, have even reached clinical trials for the treatment of solid tumors.

The general synthetic utility of N-substituted phthalimides as intermediates for the preparation of suitable scaffolds for biological activity screening is a cornerstone of modern medicinal chemistry. The conjugation of the phthalimide group with other pharmacophores, such as 1,2,3-triazoles, has emerged as a powerful strategy for creating molecular hybrids with potential pharmaceutical applications.

| Drug Candidate/Intermediate Class | Synthetic Application of this compound | Therapeutic Area |

| Naphthalimide derivatives | Introduction of an aminoethyl side chain | Anticancer |

| 1,2,3-Triazole-phthalimide hybrids | Building block for molecular hybridization | Antiviral, Anti-inflammatory |

| Amino-functionalized compounds | Precursor for protected primary amines | Various |

Precursors for Heterocyclic Compounds of Pharmaceutical Interest

Heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals. This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles with significant pharmaceutical interest. These include, but are not limited to, pyrazoles, triazoles, and imidazo[1,2-b]pyrazoles.

Pyrazoles: Pyrazole (B372694) derivatives are known to exhibit a wide range of biological activities and are core components of several approved drugs. The synthesis of functionalized pyrazoles is a major focus of medicinal chemistry research. This compound can be utilized to introduce an N-ethylphthalimide side chain onto a pyrazole ring system, thereby creating novel derivatives for biological screening. For example, 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles have been synthesized through the alkylation of the pyrazole nitrogen with N-(2-bromoethyl)phthalimide, followed by deprotection of the phthalimide group.

Triazoles: The 1,2,3-triazole ring is another important heterocyclic scaffold found in many pharmaceuticals. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. N-(2-Azidoethyl)phthalimide, which can be readily prepared from this compound, is a key reagent in this reaction, allowing for the facile introduction of a phthalimidoethyl-substituted triazole moiety into target molecules. This approach has been used to create libraries of novel 1,2,3-triazole-phthalimide derivatives for evaluation as potential drugs against various diseases, including COVID-19.

Imidazo[1,2-b]pyrazoles: The imidazo[1,2-b]pyrazole core is an attractive synthetic target due to its pharmacological potential. The synthesis of this fused heterocyclic system can be achieved through multi-component reactions. For instance, novel imidazo[1,2-b]pyrazole derivatives have been synthesized by reacting a key intermediate, derived from a phthalimide-containing precursor, with various reagents such as ethyl chloroacetate (B1199739) and chloroacetonitrile.

| Heterocyclic Compound | Synthetic Role of this compound | Pharmaceutical Relevance |

| Pyrazoles | Introduction of an N-ethylphthalimide side chain | Diverse biological activities |

| 1,2,3-Triazoles | Precursor for N-(2-azidoethyl)phthalimide in click chemistry | Antiviral, Anti-inflammatory |

| Imidazo[1,2-b]pyrazoles | Building block for the synthesis of the fused ring system | Pharmacologically active core |

Development of N-(2-Chloroethyl)-N-nitrosourea (CNU) Analogs as Antitumor Agents

N-(2-Chloroethyl)-N-nitrosoureas (CNUs) are a class of alkylating agents that have been used in cancer chemotherapy for decades. The development of new CNU analogs with improved efficacy and reduced toxicity is an ongoing area of research. This compound serves as a key starting material for the synthesis of certain CNU analogs.

A notable example is the synthesis of SarCNU (2-chloroethyl-3-sarcosinamide-1-nitrosourea), a novel chloroethylnitrosourea analogue with enhanced antitumor activity against human glioma xenografts. The synthesis of SarCNU involves the reaction of sarcosinamide with 2-chloroethyl isocyanate, which can be derived from this compound. The phthalimide group acts as a masked primary amine, which is later converted to the isocyanate functionality required for the formation of the urea (B33335) linkage in the CNU structure.

The rationale behind developing such analogs is to modify the pharmacokinetic and pharmacodynamic properties of the parent CNU compounds. By incorporating different carrier moieties, researchers aim to improve drug delivery to tumor cells and enhance the therapeutic index.

| CNU Analog | Role of this compound | Therapeutic Indication |

| SarCNU | Precursor for the 2-chloroethyl isocyanate fragment | Malignant gliomas |

Synthesis of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. These molecules are structurally similar to natural nucleosides and can interfere with the synthesis of DNA and RNA or the function of enzymes involved in nucleic acid metabolism. While direct synthesis of nucleoside analogues from this compound is not extensively documented, its utility as a precursor for introducing a protected aminoethyl group makes it a potentially valuable building block in this field.

The introduction of modified side chains at various positions of the sugar or base moiety of a nucleoside is a common strategy for developing new analogues with improved biological activity. The 2-aminoethyl group is a versatile linker that can be further functionalized. By using this compound, a protected 2-aminoethyl group can be attached to a nucleoside scaffold. Subsequent deprotection of the phthalimide group would then reveal the primary amine, which could be further modified to introduce different functional groups or to link the nucleoside to other molecules. This approach offers a flexible route to a variety of novel nucleoside analogues for biological evaluation.

Design of Enzyme Inhibitors (e.g., Acetylcholinesterase and Butyrylcholinesterase)

Enzyme inhibitors are a major class of therapeutic agents used to treat a wide range of diseases. This compound and its derivatives have been investigated as scaffolds for the design of inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the treatment of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Researchers have synthesized and evaluated a variety of phthalimide derivatives for their ability to inhibit AChE and BChE. The general strategy involves linking the phthalimide moiety to other chemical groups that can interact with the active site of the enzyme. The 2-aminoethyl linker, derived from this compound, can serve as a flexible spacer to position other functional groups for optimal binding to the enzyme.

| Enzyme Target | Design Strategy | Therapeutic Application |

| Acetylcholinesterase (AChE) | Phthalimide scaffold with appropriate linkers and functional groups | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Phthalimide scaffold with appropriate linkers and functional groups | Alzheimer's Disease |

Contributions to Agrochemical Development

The applications of this compound extend beyond the pharmaceutical industry into the realm of agrochemical development. Phthalimide derivatives have been recognized for their potential as active ingredients in pesticides, including insecticides and fungicides. The structural features of the phthalimide ring contribute to the biological activity of these compounds, and the ability to introduce various substituents via the N-alkyl group allows for the fine-tuning of their properties.

Phthalimide-based compounds have been developed as insecticides for the control of various insect pests. For example, certain phthalimide derivatives have shown toxicity against the Caribbean fruit fly, Anastrepha suspensa. The synthesis of these insecticidal compounds often involves the use of N-substituted phthalimide intermediates.

In the area of fungicides, phthalimide-containing molecules have been utilized to control fungal diseases in crops. The development of new and effective fungicides is crucial for protecting agricultural yields. The versatile chemistry of this compound allows for its incorporation into novel molecular structures with potential fungicidal activity. While specific examples directly utilizing this compound in commercial agrochemicals are not extensively detailed in publicly available literature, its role as a versatile building block for nitrogen-containing compounds suggests its potential as an intermediate in the synthesis of new and proprietary agrochemical agents.

| Agrochemical Class | Application |

| Insecticides | Control of insect pests |

| Fungicides | Control of fungal diseases in crops |

Synthesis of Pesticides and Herbicides

This compound serves as a versatile intermediate in the synthesis of various agrochemicals, leveraging the reactivity of its chloroethyl group and the inherent biological activity of the phthalimide scaffold. The phthalimide moiety itself is a key structural feature in several commercially successful pesticides and fungicides. nih.gov The Gabriel synthesis, a well-established method for forming primary amines from alkyl halides, provides a classical route to introduce the aminoethyl functionality, which is a common feature in many bioactive molecules. masterorganicchemistry.combyjus.comunacademy.comlibretexts.org In this context, this compound acts as a protected form of 2-aminoethyl chloride, allowing for controlled reactions with other synthons to build more complex pesticide molecules.

While direct, large-scale commercial synthesis of specific, named pesticides using this compound as a starting material is not extensively documented in publicly available literature, its role as a building block is evident from the numerous patents and research articles that describe the synthesis of novel agrochemical candidates. The fundamental reaction pathways established in synthetic organic chemistry support its utility in creating precursors for more complex and potent active ingredients.

Derivatization for Enhanced Insecticidal Activity

The phthalimide structure is a recognized pharmacophore in the development of new insecticides. nih.gov Researchers actively engage in the derivatization of phthalimide-containing compounds to explore and enhance their insecticidal properties. This compound provides a convenient starting point for such derivatization, allowing for the introduction of a wide array of substituents to probe structure-activity relationships.

Recent studies have demonstrated that the synthesis and subsequent biological evaluation of novel phthalimide derivatives can lead to the discovery of compounds with significant insecticidal activity. For instance, a 2023 study detailed the synthesis of thirteen new phthalimide derivatives and their evaluation against the Caribbean fruit fly, Anastrepha suspensa. nih.gov This research highlighted that specific modifications to the phthalimide structure could yield compounds with potent insecticidal effects. nih.gov

The process of derivatization often involves targeting the chloroethyl group of this compound for nucleophilic substitution reactions. By reacting it with various nucleophiles, such as amines, thiols, or alkoxides, a diverse range of N-substituted phthalimides can be generated. These new molecules are then subjected to bioassays to determine their efficacy against target insect pests. The data from these assays, such as the median lethal dose (LD50), provide valuable insights into how different functional groups influence the insecticidal potency.

The following table summarizes the findings from a study on the insecticidal activity of synthesized phthalimide derivatives against the Caribbean fruit fly, showcasing the impact of derivatization on biological activity.

| Compound ID | LD50 (µ g/fly ) |

| 4a | 0.70 |

| 4c | 1.91 |

| 4d | 1.36 |

Data sourced from a 2023 study on phthalimide derivatives' insecticidal activity. nih.gov

These findings underscore the importance of derivatization as a strategy to optimize the insecticidal profile of phthalimide-based compounds, with this compound serving as a key precursor in this discovery process.

Role in Polymer Chemistry and Materials Science

Synthesis of Substituted Polymer Resins

This compound and its analogs are valuable reagents in polymer chemistry for the functionalization and modification of polymer resins. The reactivity of the chloroethyl group allows for its grafting onto polymer backbones, thereby introducing the phthalimide moiety as a pendant group. This modification can significantly alter the chemical and physical properties of the original polymer, opening up new applications.

One notable application is in the post-polymerization functionalization of polymers containing nucleophilic sites. For example, polymers with pendant amine or hydroxyl groups can react with this compound via nucleophilic substitution to form a stable covalent bond. This process effectively introduces a protected primary amine onto the polymer chain. Subsequent deprotection, typically through hydrazinolysis, can then liberate the primary amine, resulting in a polymer resin with reactive amino groups. These amino-functionalized resins are widely used as supports for solid-phase synthesis, as catalysts, or as scavenging agents to remove impurities.

Furthermore, the introduction of the bulky and polar phthalimide group can influence the thermal stability, solubility, and mechanical properties of the polymer. Research in this area continues to explore the synthesis of novel functional polymers with tailored properties for specific applications in materials science, such as the development of advanced coatings, membranes, and specialty plastics.

Bio-conjugation and Protein Modification Research

The phthalimide group, which can be introduced into molecules using this compound as a precursor, has emerged as a critical component in the field of chemical biology, particularly in the development of strategies for targeted protein degradation. This advanced form of protein modification utilizes the cell's own protein disposal machinery to eliminate specific disease-causing proteins.

A groundbreaking application of the phthalimide moiety is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The phthalimide core is a key structural element of ligands that bind to the E3 ligase Cereblon (CRBN).

In a seminal 2015 study, researchers developed a compound, dBET1, by linking a BET bromodomain inhibitor to a phthalimide-based ligand for Cereblon. nih.gov This resulted in the targeted degradation of BET proteins, which are implicated in cancer. nih.gov This work demonstrated the power of phthalimide conjugation as a strategy for in vivo target protein degradation. nih.gov

While this compound itself may not be directly used in the final bioconjugation step, it serves as a valuable building block for synthesizing the more complex phthalimide-containing linkers and ligands used in these advanced applications. The ability to introduce a reactive handle, the chloroethyl group, attached to the phthalimide scaffold allows for its incorporation into larger molecular architectures designed for specific biological targets. This highlights the indirect but crucial role of this compound in cutting-edge bioconjugation and protein modification research.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of N-(2-Chloroethyl)phthalimide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are routinely utilized.

In the ¹H NMR spectrum of this compound, the protons of the phthalimide (B116566) ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.7 and 7.9 ppm. The ethylene bridge gives rise to two distinct signals. The methylene group attached to the nitrogen atom (-N-CH₂-) is expected to resonate as a triplet, while the methylene group bearing the chlorine atom (-CH₂-Cl) also appears as a triplet. The exact chemical shifts of these triplets can vary depending on the solvent used, but they are typically found in the range of δ 3.5 to 4.5 ppm. For a similar compound, N-(chloromethyl)phthalimide, the methylene protons are observed at δ 5.513 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the phthalimide group are characteristically found in the downfield region of the spectrum, typically around δ 167 ppm. The aromatic carbons of the phthalimide ring usually exhibit signals between δ 123 and 134 ppm. The carbon atoms of the ethyl bridge, -N-CH₂- and -CH₂-Cl, are expected to appear in the aliphatic region of the spectrum. Based on data from analogous N-substituted phthalimides, the -N-CH₂- carbon is anticipated to be in the range of δ 35-45 ppm, while the -CH₂-Cl carbon would be slightly more deshielded due to the electronegative chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.7 - 7.9 (m) | 123 - 134 |

| N-CH₂ | Triplet | 35 - 45 |

| CH₂-Cl | Triplet | 40 - 50 |

| C=O | - | ~167 |

Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the carbonyl (C=O) groups of the phthalimide ring. These typically appear as two distinct bands in the region of 1700-1780 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. For N-hydroxyphthalimide, these bands are observed at 1793 cm⁻¹ (symmetric) and 1733 cm⁻¹ (asymmetric) spectrabase.com. The aromatic C-H stretching vibrations are usually observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. The C-N stretching vibration of the imide group is typically found in the 1300-1350 cm⁻¹ region. The presence of the C-Cl bond is indicated by an absorption band in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (Imide) | Asymmetric Stretch | 1700 - 1750 |

| C=O (Imide) | Symmetric Stretch | 1750 - 1780 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C-N (Imide) | Stretch | 1300 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or environmental samples.

Gas Chromatography (GC) Applications in Studies

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For the analysis of N-alkyl phthalimides, a capillary column, such as one with a 100% poly(dimethylsiloxane) stationary phase, is often employed researchgate.net. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. The operating conditions, including injector temperature, column temperature program, and carrier gas flow rate, are optimized to achieve good resolution and peak shape. For instance, a typical analysis might involve an injection temperature of 250°C and a temperature program that ramps from an initial temperature to a final temperature to ensure the elution of the analyte of interest.

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry (MS) for Trace Analysis

For the analysis of polar compounds that are not well-retained by traditional reversed-phase liquid chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. This compound, with its polar phthalimide group, is amenable to HILIC separation. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer.

When coupled with mass spectrometry (MS), HILIC-MS becomes a highly sensitive and selective method for the trace analysis of this compound. The high organic content of the mobile phase in HILIC facilitates efficient spray ionization in the MS source, leading to enhanced sensitivity. A study on the related compound 2-chloro-N-(2-chloroethyl)ethanamine demonstrated the utility of HILIC-MS for the analysis of small, polar, and basic compounds, which are often challenging to analyze by other methods chromatographyonline.com. This approach allows for the direct analysis of such compounds, often eliminating the need for complex and time-consuming derivatization steps chromatographyonline.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

When subjected to ionization in a mass spectrometer, this compound will produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-substituted phthalimide derivatives, common fragmentation pathways include the cleavage of the bond between the nitrogen and the alkyl substituent, as well as fragmentation within the alkyl chain itself xml-journal.net.

A characteristic fragment for many phthalimide derivatives is the phthaloyl cation at m/z 146 or the phthalimide radical cation at m/z 147. The fragmentation of the ethyl chloride side chain in this compound would likely involve the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). The presence of chlorine can also be identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragment ions, with the ³⁵Cl and ³⁷Cl isotopes having a natural abundance ratio of approximately 3:1.

Electrospray Ionization (ESI) and Selected-Ion Recording (SIR)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar, thermally labile molecules, making it applicable for the characterization of this compound. nih.govnih.gov ESI transforms ions from a solution into the gas phase, which can then be analyzed by a mass spectrometer. nih.gov This process typically involves dissolving the compound in a polar solvent and applying a high voltage, which generates a fine spray of charged droplets. nih.govnih.gov As the solvent evaporates, the charge density on the droplets increases until gas-phase ions of the analyte are released. nih.gov For this compound, this would primarily result in the formation of a protonated molecule, [M+H]+, allowing for the accurate determination of its molecular weight.

Further structural details can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ ions are fragmented to produce a characteristic pattern that helps confirm the molecular structure. researchgate.net Studies on similar N-substituted phthalimide derivatives have demonstrated that ESI-MS is effective in elucidating fragmentation pathways, which are heavily influenced by the substituents on the phthalimide core. researchgate.net

Selected-Ion Recording (SIR) is a highly sensitive and selective mode of mass spectrometry used for quantification. In SIR mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratio (m/z) values that are characteristic of the target compound, rather than scanning the entire mass range. This focused approach allows for a longer dwell time on the ions of interest, significantly enhancing the signal-to-noise ratio and enabling the precise quantification of this compound, even in complex mixtures.

Thermal Analysis Techniques for Energetic Property Determination

Thermal analysis techniques are essential for determining the thermodynamic and energetic properties of chemical compounds, providing insight into their stability and potential energy release.

Rotating-Bomb Combustion Calorimetry

Rotating-bomb combustion calorimetry is a specialized technique used to precisely measure the energy of combustion for compounds, including those containing elements like halogens. For halogen-containing organic compounds such as this compound, this method is particularly important to ensure that the combustion products are uniform and in a well-defined final state for accurate energy calculations.

In a key thermochemical study, the standard (p∘=0.1MPa) massic energy of combustion (Δc u°) for crystalline this compound was determined at a temperature of 298.15 K using a rotating-bomb combustion calorimeter. researchgate.net The experimentally determined value is crucial for calculating other thermodynamic properties, such as the enthalpy of formation. researchgate.net

| Property | Value | Conditions |

| Standard Massic Energy of Combustion (Δc u°) | 22479.3 ± 6.8 kJ·g⁻¹ | T = 298.15 K, Crystalline State |

Calvet Microcalorimetry

Calvet microcalorimetry is a high-sensitivity technique used to measure heat flow associated with physical transitions or chemical reactions. ul.ptup.pt One of its primary applications in thermochemistry is the determination of the enthalpy of sublimation (Δcr g H m°), which is the energy required for a substance to transition directly from the solid to the gaseous state. ul.ptup.pt

The standard molar enthalpy of sublimation for this compound was determined using Calvet microcalorimetry at 298.15 K. researchgate.net This value, in conjunction with the enthalpy of formation in the crystalline phase (derived from combustion calorimetry), allows for the calculation of the standard molar enthalpy of formation in the gaseous phase. researchgate.net These data are fundamental for understanding the compound's intermolecular forces and molecular energetics. researchgate.netup.pt

| Property | Value | Conditions |

| Standard Molar Enthalpy of Sublimation (Δcr g H m°) | 98.4 ± 1.9 kJ·mol⁻¹ | T = 298.15 K |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-(2-Chloroethyl)phthalimide and other phthalimide (B116566) derivatives often relies on methods that may not align with the modern principles of green chemistry. Future research is poised to develop more sustainable and efficient synthetic pathways. A key area of exploration is the replacement of conventional solvents and catalysts with greener alternatives. For instance, methods utilizing high-temperature, high-pressure H₂O/EtOH mixtures have been shown to be effective for synthesizing various phthalimide derivatives cleanly and rapidly. rsc.org Another promising avenue is the use of supercritical carbon dioxide (scCO₂) as a reaction medium, which can afford phthalimides in good yields and fully complies with green chemistry principles. researchgate.net

Further research into metal-free synthesis is also critical. nih.gov Organocatalysis, for example, presents an environmentally friendly and cost-effective alternative to transition metal catalysts, which are often toxic and expensive. nih.gov Additionally, the development of photocatalytic and electrochemical systems could provide catalyst-free synthetic options, minimizing waste and energy consumption. nih.gov Improving the atom economy of established reactions like the Gabriel synthesis, where phthalimides are central, is another important goal. This can be achieved by designing processes where co-products can be efficiently recovered and recycled. rsc.org

Future synthetic strategies could focus on the following areas:

Microwave-assisted synthesis: To reduce reaction times and energy input.

Flow chemistry: For safer, more scalable, and controlled production.

Use of bio-based starting materials: To reduce reliance on petrochemical feedstocks.

Deeper Mechanistic Insights into Reactive Pathways

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing existing transformations and discovering new ones. The compound possesses two primary reactive sites: the phthalimide ring and the chloroethyl side chain. Future research should aim to elucidate the intricate electronic and steric factors governing its reactivity.

Advanced spectroscopic and computational techniques can be employed to study reaction intermediates and transition states. For example, studies on similar N-substituted phthalimides have revealed complex photochemical behaviors. Research on N-(trimethylsilylmethylthioalkyl)phthalimides has proposed a mechanism for photocyclization that involves an intramolecular single-electron transfer (SET) from a sulfur atom to the excited phthalimide moiety. koreascience.kr Investigating whether this compound can undergo similar SET processes or other photochemically induced reactions is a compelling direction for future inquiry.

Furthermore, the role of the phthalimide group itself in directing or participating in reactions warrants deeper investigation. It is known to act as a unique ligand in metallaphotoredox catalysis, stabilizing nickel-aryl complexes and preventing decomposition pathways. nih.gov Exploring the potential of this compound to act as a ligand or to influence radical reactions could unlock new synthetic applications. Mechanistic studies on the biological activity of phthalimide derivatives have also pointed to specific interactions, such as with ergosterol (B1671047) in fungi, which could inspire further investigation into its chemical reactivity with biological molecules. nih.govmdpi.com

Rational Design of Biologically Active Derivatives Based on Computational Predictions

The phthalimide scaffold is a well-established pharmacophore present in numerous biologically active compounds. mdpi.com Future research will increasingly rely on computational chemistry and molecular modeling to rationally design novel derivatives of this compound with enhanced therapeutic potential. By using the chloroethyl group as a reactive handle, a diverse library of derivatives can be synthesized.

Molecular docking is a powerful tool used to predict the binding affinity and orientation of a ligand within the active site of a biological target. mdpi.com This in silico approach allows for the screening of virtual libraries of this compound derivatives against various proteins, such as enzymes or receptors implicated in disease. For example, computational studies have been successfully used to design phthalimide derivatives as inhibitors of the TGF-β pathway for cancer therapeutics and to identify potential antimicrobial and antitubercular agents. mdpi.comnih.gov These studies often identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. nih.gov

The table below summarizes findings from computational studies on related phthalimide derivatives, illustrating the kind of data that can guide the rational design of new compounds based on this compound.

| Biological Target | Computational Method | Key Findings / Interactions | Potential Application | Reference |

|---|---|---|---|---|

| TGF-β Protein (ALK5) | Molecular Docking (AutoDock), DFT | Identified compounds with promising binding energies, highlighting interactions within the ALK5 binding site. | Anticancer Therapeutics | mdpi.com |

| InhA enzyme (M. tuberculosis) | Molecular Docking | Phthalimide ring fits into a hydrophobic pocket; C=O linker forms hydrogen bonds with key residues (e.g., Lys165). | Antitubercular Agents | nih.gov |

| 50S Ribosomal Subunit / CYP51 | Molecular Docking | Demonstrated superior binding affinity compared to existing drugs; identified unique π-sulfur interactions. | Dual-action Antibacterial/Antifungal | nih.govmdpi.com |

| Plasmepsin Enzymes | Pharmacophore Modeling | Designed novel hydroxyethylamine-based phthalimides as potent enzyme inhibitors. | Antimalarial Agents | researchgate.net |

Future work in this area will involve integrating machine learning and artificial intelligence to refine predictive models, enabling the design of highly selective and potent therapeutic agents derived from this compound.

Integration with Advanced Materials Science Applications

While much of the focus on phthalimides has been in organic synthesis and medicinal chemistry, their unique structural and chemical properties make them attractive candidates for applications in materials science. The rigid, planar phthalimide group can impart thermal stability and specific electronic properties to larger molecular structures. The N-(2-chloroethyl) side chain provides a convenient point for polymerization or for grafting the molecule onto surfaces.

Future research could explore the use of this compound as a monomer or a key building block for novel polymers. Polymerization via the chloroethyl group could lead to the formation of poly-phthalimides with high thermal resistance, excellent mechanical properties, and desirable dielectric characteristics, making them suitable for applications in high-performance electronics and aerospace components.

Furthermore, the phthalimide moiety has been identified in compounds with functions as liquid crystals and other functional materials. researchgate.net Research into the synthesis of liquid crystalline polymers incorporating the this compound unit could lead to new materials for display technologies and optical sensors. Another emerging application is in the development of functional coatings. For instance, derivatives of N-hydroxyphthalimide have been investigated as effective corrosion inhibitors for carbon steel, suggesting that phthalimide-based coatings could provide robust protection for metals.

Role in Green Chemistry and Sustainable Chemical Processes

Aligning the synthesis and application of this compound with the principles of green chemistry is a paramount goal for future research. mdpi.com This involves a holistic approach to the compound's lifecycle, from its production to its use and the ultimate fate of its derivatives. chemmethod.comjddhs.com

The principles of green chemistry provide a framework for this endeavor:

Waste Prevention: Developing synthetic routes with higher atom economy and yield, such as improved Gabriel-type syntheses where byproducts are recycled. rsc.org

Safer Solvents and Auxiliaries: Shifting from hazardous organic solvents to greener alternatives like water, supercritical fluids, or solvent-free reaction conditions. rsc.orgresearchgate.netmdpi.com

Design for Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation or photocatalysis to drive reactions at lower temperatures and shorter times. nih.gov

Use of Renewable Feedstocks: Exploring bio-based precursors for the synthesis of the phthalic anhydride (B1165640) core.

Designing Safer Chemicals: Using computational tools (as discussed in 7.3) to design derivatives that are not only effective but also have a reduced toxicity profile and are designed for degradation into benign products after use. jddhs.com

By integrating these principles, the chemical industry can continue to benefit from the versatility of this compound while minimizing its environmental footprint. mdpi.com Future research will focus on quantifying the "greenness" of new processes using metrics like E-factor and process mass intensity, ensuring that sustainability is a core component of innovation.

Q & A

Q. What are the established synthetic routes for N-(2-Chloroethyl)phthalimide, and how can reaction efficiency be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with 1,2-dichloroethane in the presence of a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of phthalimide to 1,2-dichloroethane) and reaction time (12–24 hours). Post-reaction purification via recrystallization from ethanol/water mixtures improves yield (reported ~70–85%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 3.8–4.2 ppm (m, –CH₂Cl), δ 7.7–7.9 ppm (m, aromatic protons) .

- IR : Peaks at ~1700–1770 cm⁻¹ (C=O stretch of phthalimide) and ~650 cm⁻¹ (C–Cl stretch) confirm functional groups .

- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally similar N-(2-Methoxyphenyl)phthalimide (bond lengths: C–Cl ~1.75 Å; C=O ~1.21 Å) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

The compound is hydrolytically sensitive, particularly under alkaline conditions. Stability studies on related N-(Hydroxymethyl)phthalimide show rapid degradation in 0.18 M NaOH (complete conversion in 50 seconds) . For this compound, storage in cool, dry environments (≤25°C) in airtight containers is critical to prevent decomposition .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Engineering controls : Use fume hoods for synthesis and purification to minimize inhalation exposure .

- Emergency measures : Immediate rinsing with water for skin/eye contact and ethanol for solvent spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) may arise from solvent polarity, base strength, or temperature. For example, using a bulky base (e.g., DBU) in DMF at 60°C favors substitution, while higher temperatures (>100°C) promote elimination (e.g., forming vinyl phthalimide). Systematic kinetic studies and LC-MS monitoring of intermediates are recommended .

Q. What computational approaches can predict the reactivity of this compound in drug intermediate synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions, predicting activation barriers and regioselectivity. For instance, simulations can clarify why this compound reacts preferentially with amines over alcohols in heterocycle formation .

Q. How can byproducts from this compound synthesis be identified and mitigated?

Common byproducts include bis-phthalimide derivatives (from over-alkylation) and hydrolyzed phthalic acid. Techniques:

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can its efficacy be enhanced?

The compound serves as a key intermediate for nitrogen-containing heterocycles (e.g., piperazines, aziridines). For example, reaction with hydrazine yields phthalimide-protected ethylhydrazine, a precursor to antitumor agents. Microwave-assisted synthesis (100°C, 30 minutes) improves reaction rates and selectivity .

Q. How do structural modifications of this compound influence its application in polymer chemistry?

Replacing the chloroethyl group with bromoethyl (to form N-(2-Bromoethyl)phthalimide) increases leaving-group ability, enhancing ring-opening polymerization efficiency. Comparative studies using GPC and DSC reveal differences in polymer molecular weight (M_w ~20,000–50,000 Da) and thermal stability (T_g ~120–150°C) .

Methodological Notes

- Data Validation : Cross-reference spectral data with databases like ChemIDplus and NITE .

- Contradiction Management : Replicate conflicting studies under controlled conditions (e.g., pH, solvent) to isolate variables .

- Advanced Tools : Use SC-XRD for unambiguous structural confirmation and DFT for mechanistic insights .

Retrosynthesis Analysis